Tert-butyl (1-(N'-hydroxycarbamimidoyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C9H17N3O3 and a molecular weight of 215.25 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Scientific Research Applications
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action may include the inhibition of key metabolic processes or the modulation of signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-hydroxycarbamate: This compound has similar structural features but lacks the cyclopropyl group.
tert-Butyl carbamate: It is structurally simpler and does not contain the hydroxycarbamimidoyl group.
Cyclopropylamine derivatives: These compounds share the cyclopropylamine moiety but differ in their functional groups.
The uniqueness of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H17N3O3 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C9H17N3O3/c1-8(2,3)15-7(13)11-9(4-5-9)6(10)12-14/h14H,4-5H2,1-3H3,(H2,10,12)(H,11,13) |
InChI Key |
SHIVMBCEJOJVBU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=NO)N |
Origin of Product |
United States |
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